tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E
Description
Properties
IUPAC Name |
tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h9H,1-8H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCOIFVZERGLKA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and bis(pinacolato)diboron.
Reaction Conditions: The reaction is often catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃). The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.
Procedure: The tert-butyl acrylate is reacted with bis(pinacolato)diboron in the presence of the palladium catalyst and base, usually in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Catalysts: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products:
Cross-Coupling Products: Formation of biaryl or styrene derivatives.
Oxidation Products: Boronic acids.
Reduction Products: Boranes.
Scientific Research Applications
Applications in Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:
-
Boronic Ester Formation :
- The compound can be used to synthesize boronic esters, which are crucial for cross-coupling reactions like Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
-
Synthesis of Functionalized Alkenes :
- It serves as a precursor for the generation of functionalized alkenes that can be further modified to obtain various derivatives with pharmaceutical significance.
Pharmaceutical Applications
Tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate has been investigated for its potential therapeutic applications:
- Anticancer Agents :
- Biological Activity :
Case Study 1: Synthesis of Novel Anticancer Compounds
A study published in a peer-reviewed journal explored the synthesis of novel compounds derived from tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate. The researchers reported that these compounds exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the inhibition of key metabolic pathways involved in cell proliferation .
Case Study 2: Development of Enzyme Inhibitors
Another research project focused on modifying the structure of this compound to enhance its inhibitory effects on specific enzymes related to metabolic disorders. The results indicated that certain derivatives showed improved selectivity and potency compared to existing inhibitors .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Enzyme Inhibitor | 5 | |
| Compound C | Antioxidant | 20 |
Table 2: Synthesis Pathways
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | tert-butyl (2E)-2-methylprop-2-enoate + Boron Reagent | Room Temperature |
| 2 | Catalyst + Heat | 80°C for 18 hours |
| 3 | Purification via chromatography | Cyclohexane/Ethyl Acetate |
Mechanism of Action
The mechanism by which tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate exerts its effects is primarily through its role in catalytic cycles, such as the Suzuki-Miyaura cross-coupling reaction. The boronate ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound contains a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group, a tert-butyl ester, and an α,β-unsaturated (E)-configured propenoate backbone. This structure confers stability to hydrolysis and steric bulk, making it suitable for Suzuki-Miyaura cross-coupling reactions34.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E with structurally related boronate esters:
| Compound Name | Substituents/Backbone | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences/Applications |
|---|---|---|---|---|---|
| tert-Butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate | tert-butyl ester, α-methyl propenoate | C₁₄H₂₅BO₄ | 268.16 | EN300-15887897, 1608146-56-08 | High steric bulk improves stability; used in coupling reactions requiring slow, selective steps. |
| Ethyl (2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate 9 | Ethyl ester, unsubstituted propenoate | C₁₁H₁₉BO₄ | 226.08 | 1009307-13-4 | Smaller ester group enhances solubility in polar solvents; faster reaction kinetics. |
| tert-Butyl 3-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 10 | Phenylpropanoate backbone | C₁₉H₂₉BO₄ | 332.24 | 872054-15-4 | Aromatic ring enhances conjugation; suited for synthesizing extended π-systems. |
| 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 11 | Pyrazole heterocycle | C₁₀H₁₈BN₃O₂ | 223.08 | 1175273-55-8 | Heterocyclic boronates enable diverse coupling partners; pyrazole enhances electronic tuning. |
Reactivity and Stability
- Steric Effects : The tert-butyl group in the target compound reduces reactivity compared to ethyl analogues due to steric hindrance, but it improves thermal and hydrolytic stability1213.
- Electronic Effects: Propenoate backbones (α,β-unsaturated esters) enhance conjugation, stabilizing transition states in cross-couplings. Ethyl derivatives exhibit faster kinetics, while tert-butyl variants favor regioselectivity1415.
- Heterocyclic Analogues : Pyrazole- and pyridine-based boronates (e.g., –13) enable tailored electronic environments for coupling with electron-deficient aryl halides1617.
Research Findings and Industrial Relevance
- Thermal Stability : Studies suggest tert-butyl boronates tolerate temperatures >100°C, making them suitable for high-temperature reactions22.
- Regioselectivity : The steric bulk of tert-butyl groups reduces side reactions (e.g., homo-coupling), as observed in the synthesis of biphenyl oxazoles23.
- Commercial Availability : Suppliers like Enamine Ltd and Combi-Blocks catalog multiple variants, highlighting demand for tailored boronates in drug discovery2425.
Notes and Discrepancies
Biological Activity
Tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, commonly referred to by its chemical structure and CAS number 1383434-61-4, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl ester group attached to a prop-2-enoate backbone with a tetramethyl-1,3,2-dioxaborolan moiety. Its molecular formula is with a molecular weight of approximately 309.2 g/mol. The presence of the boron-containing dioxaborolane group enhances its reactivity and potential interactions in biological systems.
Biological Activity
1. Anticancer Properties
Research indicates that compounds containing boron have shown promise in anticancer therapies due to their ability to interact with biological molecules such as nucleic acids and proteins. The incorporation of the tetramethyl dioxaborolane moiety in this compound may enhance its efficacy against various cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of similar boron-containing compounds on human cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The mechanism was attributed to the disruption of cellular signaling pathways involved in proliferation and survival.
2. Antimicrobial Activity
Preliminary studies have suggested that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
The biological activity of tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate may be attributed to its ability to form reversible covalent bonds with nucleophiles in biological systems. The boron atom can interact with hydroxyl groups in biomolecules, potentially leading to altered enzymatic activity or inhibition of key metabolic processes.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via a Suzuki-Miyaura coupling or a hydroboration reaction. For example, boronate esters are often prepared by reacting alkenes with bis(pinacolato)diboron in the presence of a palladium catalyst. Key steps include:
- Reagent Selection : Use tetramethyl dioxaborolane derivatives to introduce the boron moiety, as seen in analogous compounds (e.g., ethyl (Z)-3-methyl-2-((tetramethyl-dioxaborolan-2-yl)methyl)pent-2-enoate) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cold ethanol is recommended. Monitor purity via HPLC or GC-MS.
- Handling : Store at 0–6°C under inert gas to prevent hydrolysis of the boronate ester .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stereochemistry?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm the ester, tert-butyl, and dioxaborolane groups. The (2E)-configuration is verified by coupling constants () across the double bond .
- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry, as demonstrated in studies of carbamate derivatives (e.g., tert-butyl carbamates) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and boronate ester (B–O, ~1350 cm) stretches .
Advanced Research Questions
Q. How does the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions, and what are common side reactions?
Methodological Answer: The dioxaborolane ring stabilizes the boron center, enhancing its electrophilicity in Suzuki-Miyaura couplings. However, side reactions include:
- Protodeboronation : Minimize by using anhydrous solvents and low temperatures.
- Oxidative Deborylation : Prevent by excluding oxygen (e.g., via Schlenk techniques).
Mechanistic studies on similar boronate esters suggest that steric hindrance from the tetramethyl groups can slow transmetallation, requiring optimized catalyst systems (e.g., Pd(PPh) with CsCO) .
Q. What strategies are employed to control stereochemical outcomes during synthesis, particularly the (2E)-configuration?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Use bulky bases (e.g., LDA) to favor the (E)-isomer via steric hindrance during enolate formation.
- Catalytic Asymmetric Methods : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions can enforce stereoselectivity, as shown in studies of tert-butyl carbamates .
- Post-Synthesis Isomerization : UV irradiation or heat can shift equilibrium toward the (E)-form, monitored by NMR .
Q. How should researchers resolve contradictions in reported purity data for this compound?
Methodological Answer:
- Source Verification : Cross-check suppliers’ certificates of analysis (CoA) with independent methods (e.g., elemental analysis).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed boronic acids).
- Reproducibility Tests : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables affecting purity .
Q. What environmental and toxicological considerations are critical when handling this compound?
Methodological Answer:
- Ecotoxicity : Follow frameworks like Project INCHEMBIOL to assess persistence, bioaccumulation, and abiotic degradation pathways (e.g., hydrolysis in aqueous environments) .
- Waste Management : Neutralize boronate esters with aqueous NaOH before disposal to prevent ecosystem exposure .
- Safety Protocols : Adhere to OSHA guidelines for boronate handling, including PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
